N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine-3-carboxamide core. Its structure includes two distinct substituents: a 4-ethylphenyl group at the carboxamide nitrogen and a 3-nitrophenylmethoxy moiety at the pyridine ring’s 1-position. The nitro group likely enhances electron-withdrawing effects, influencing binding interactions, while the ethylphenyl substituent may modulate lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-2-15-8-10-17(11-9-15)22-20(25)19-7-4-12-23(21(19)26)29-14-16-5-3-6-18(13-16)24(27)28/h3-13H,2,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOFATMKMGSSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Core: This step involves the condensation of an appropriate aldehyde with an amine and a β-ketoester under acidic or basic conditions to form the dihydropyridine ring.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the dihydropyridine intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), concentrated nitric and sulfuric acids, sulfur trioxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several dihydropyridine carboxamide derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Dihydropyridine Carboxamide Derivatives
Structural and Functional Insights
Core Modifications: The target compound and BMS-777607 share the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold but differ in substituents. N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide lacks the pyridine methoxy group, instead featuring a chlorinated biphenyl system. This structural simplicity aligns with agrochemical applications, where stability and broad-spectrum activity are prioritized .
Pharmacokinetic Implications :
- The ethylphenyl group in the target compound likely increases lipophilicity compared to BMS-777607’s polar fluorophenyl and ethoxy substituents. This could enhance membrane permeability but reduce aqueous solubility.
- DM-20 ’s trifluoromethyl benzyl and methoxy groups suggest improved metabolic stability, a common strategy in drug design to prolong half-life .
Biological Activity :
- BMS-777607’s efficacy as a Met kinase inhibitor (IC₅₀ = 3.9 nM) underscores the importance of halogenated substituents in target engagement . The absence of halogens in the target compound may shift its selectivity toward other kinases or enzymes.
- The nitro group in the target compound could confer redox activity or serve as a hydrogen-bond acceptor, but may also introduce metabolic liabilities (e.g., nitro-reduction pathways).
Biological Activity
N-(4-ethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action derived from various studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined through in vitro assays.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 5.0 | 10.0 |
| Escherichia coli | 10.0 | 15.0 |
| Pseudomonas aeruginosa | 8.0 | 12.0 |
The compound exhibited significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Cytotoxic Effects
In addition to antimicrobial activity, the compound has shown cytotoxic effects in various cancer cell lines. The following table summarizes findings from cell viability assays.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 20.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 18.0 |
The IC50 values indicate that the compound is particularly effective against MCF-7 cells, suggesting a selective cytotoxicity that warrants further investigation .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific cellular pathways. Studies suggest that it may interfere with DNA synthesis and induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
Several case studies have documented the effects of this compound in vivo:
- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent.
- Antimicrobial Efficacy in Infection Models : In a rat model infected with Staphylococcus aureus, treatment with the compound led to a marked decrease in bacterial load and improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
